Specific Scientific Field: Polymer Science
Summary of the Application: 3,6-Dimethylbenzene-1,2-diamine has been used in the synthesis of a novel aromatic diamine monomer with asymmetric large side group: 4- (2,4,6-trimethyl)phenoxy-1,3-diaminobenzene.
Methods of Application or Experimental Procedures: The monomer was synthesized by a two-step organic reaction. The structures and properties of the resulting polyimides were characterized and studied by FTIR, NMR, UV, TGA, DSC, etc.
Results or Outcomes: The obtained films exhibited good optical transparency, and the representative polyimide derived from 4,4′-oxydiphthalic dianhydride exhibited a light transmittance of more than 83% at a wavelength of 450 nm. Moreover, these polyimides also possessed good thermal properties.
3,6-Dimethylbenzene-1,2-diamine, also known as 1,2-Diamino-3,6-dimethylbenzene, is an organic compound with the molecular formula . This compound features a benzene ring substituted with two methyl groups at the 3 and 6 positions and two amino groups at the 1 and 2 positions. Its structure can be represented as follows:
textNH2 | CH3 - C6H4 - NH2 | CH3
This compound is significant in organic synthesis and material science due to its ability to participate in various
PXDA is considered a mild irritant and may cause skin and eye irritation upon contact. It is also suspected to be a respiratory irritant [].
The biological activity of 3,6-Dimethylbenzene-1,2-diamine is primarily linked to its interaction with specific enzymes. One notable target is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, where it acts through electrophilic aromatic substitution. This interaction can influence biosynthesis pathways of various biomolecules, potentially altering cellular functions and metabolic processes.
Several synthesis methods have been developed for 3,6-Dimethylbenzene-1,2-diamine:
3,6-Dimethylbenzene-1,2-diamine has diverse applications:
Studies on the interactions of 3,6-Dimethylbenzene-1,2-diamine have highlighted its reactivity with different chemical species. For instance:
Several compounds share structural similarities with 3,6-Dimethylbenzene-1,2-diamine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,5-Dimethylbenzene-1,2-diamine | C8H12N2 | Different methyl group positioning; used in polymer synthesis |
| 4-Methylbenzene-1,2-diamine | C8H10N2 | Only one methyl group; less sterically hindered |
| 3-Amino-4-methylbenzene | C8H10N2 | Contains an amino group instead of a second methyl group |
The uniqueness of 3,6-Dimethylbenzene-1,2-diamine lies in its specific substitution pattern on the benzene ring which influences both its chemical reactivity and biological activity. The combination of two amino groups and two methyl groups allows for diverse applications in organic synthesis and materials science while also enabling significant interactions within biological systems.
3,6-Dimethylbenzene-1,2-diamine represents an aromatic diamine compound characterized by a benzene ring bearing two amino groups in ortho positions and two methyl substituents [1] [2]. The molecular structure consists of a six-membered aromatic ring with amino groups positioned at carbon atoms 1 and 2, while methyl groups occupy positions 3 and 6 [3]. This configuration creates a substituted phenylenediamine derivative with specific steric and electronic properties [1].
The compound exhibits a planar aromatic system with the benzene ring maintaining its characteristic geometry [5]. The amino groups introduce electron-donating effects through resonance and inductive mechanisms, while the methyl substituents provide additional electron density through hyperconjugation [2]. The spatial arrangement of these functional groups creates distinct chemical environments that influence the compound's reactivity and physical properties [3].
The molecular geometry demonstrates typical aromatic characteristics with carbon-carbon bond lengths consistent with benzene derivatives [1]. The presence of both amino and methyl substituents creates an asymmetric substitution pattern that affects the overall molecular symmetry and electronic distribution [5].
3,6-Dimethylbenzene-1,2-diamine possesses the molecular formula C₈H₁₂N₂ [1] [2] [3]. The compound exhibits a molecular weight of 136.19 daltons, as determined through mass spectrometric analysis [2] [8]. The exact mass has been calculated as 136.100048 daltons using high-resolution techniques [1].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂ | [1] [2] [3] |
| Molecular Weight | 136.19 Da | [2] [8] |
| Exact Mass | 136.100048 Da | [1] |
| Monoisotopic Mass | 136.100048 Da | [1] |
The compound demonstrates a melting point range of 73-75°C under standard atmospheric conditions [3]. This relatively low melting point reflects the molecular structure and intermolecular interactions present in the crystalline state [3]. The melting behavior indicates moderate intermolecular forces, consistent with the presence of amino groups capable of hydrogen bonding [9].
Boiling point data for 3,6-Dimethylbenzene-1,2-diamine shows predicted values of approximately 272.1°C at standard atmospheric pressure [15]. These thermal properties place the compound within the typical range for substituted aromatic diamines [9] [15].
| Thermal Property | Value | Conditions |
|---|---|---|
| Melting Point | 73-75°C | Standard pressure |
| Boiling Point | 272.1°C (predicted) | 760 mmHg |
3,6-Dimethylbenzene-1,2-diamine exists as a solid under standard temperature and pressure conditions [3]. The compound typically appears as a powder with colors ranging from tan to light brown [3]. The physical state reflects the molecular packing and intermolecular interactions in the crystalline form [15].
Density measurements indicate predicted values of approximately 1.076 grams per cubic centimeter [15]. This density is consistent with aromatic organic compounds containing nitrogen-bearing functional groups [14] [15].
| Physical Property | Value | Conditions |
|---|---|---|
| Physical State | Solid (powder) | Room temperature |
| Appearance | Tan to light brown | Standard conditions |
| Density | 1.076 g/cm³ (predicted) | Standard conditions |
The spectroscopic characteristics of 3,6-Dimethylbenzene-1,2-diamine provide detailed insights into its molecular structure and electronic properties [19]. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the aromatic and aliphatic protons [12]. The aromatic protons appear in the characteristic downfield region, while the methyl groups exhibit upfield chemical shifts typical of alkyl substituents on benzene rings [12].
Infrared spectroscopy demonstrates characteristic absorption bands for amino groups, typically appearing in the 3300-3500 wavenumber range for nitrogen-hydrogen stretching vibrations [33]. The aromatic carbon-carbon stretching modes appear in the 1400-1600 wavenumber region, consistent with substituted benzene derivatives [33].
Ultraviolet-visible spectroscopy shows absorption characteristics typical of aromatic diamines, with electronic transitions corresponding to π-π* and n-π* excitations [19] [23]. The presence of amino groups as auxochromes influences the absorption spectrum by extending conjugation and affecting the electronic transitions [21].
3,6-Dimethylbenzene-1,2-diamine exhibits varied solubility behavior across different solvent systems [14]. The compound demonstrates limited solubility in water due to its predominantly hydrophobic aromatic character, despite the presence of hydrophilic amino groups [13]. The solubility in aqueous systems is significantly lower compared to organic solvents [14].
Organic solvents provide enhanced solubility for the compound, particularly those capable of hydrogen bonding interactions [14]. Ethanol, methanol, and other polar protic solvents show good dissolution capabilities due to their ability to interact with the amino functional groups [14]. Non-polar organic solvents such as dichloromethane and chloroform also demonstrate appreciable solubility [14].
| Solvent Type | Solubility Characteristics | Mechanism |
|---|---|---|
| Water | Limited solubility | Hydrophobic aromatic core |
| Polar protic solvents | Good solubility | Hydrogen bonding with amino groups |
| Chlorinated solvents | Moderate to good solubility | Van der Waals interactions |
| Non-polar solvents | Variable solubility | Aromatic-aromatic interactions |
3,6-Dimethylbenzene-1,2-diamine demonstrates stability under standard temperature and pressure conditions when properly stored [3] [15]. The compound requires protection from light and air to maintain long-term stability [24]. Storage under inert atmosphere conditions helps prevent oxidative degradation of the amino functional groups [24].
The aromatic structure provides inherent stability through resonance stabilization [25]. However, the amino groups represent potential sites for oxidation and other chemical transformations [22]. Temperature stability extends to the melting point range, beyond which thermal decomposition may occur [3] [15].
Storage recommendations include maintaining temperatures between 2-8°C in sealed, dry containers to preserve chemical integrity [15]. The compound shows stability for extended periods when stored under appropriate conditions with protection from environmental factors [24].
The electronic properties of 3,6-Dimethylbenzene-1,2-diamine are characterized by the interplay between the aromatic π-system and the electron-donating substituents [21] [25]. The amino groups contribute electron density to the aromatic ring through resonance effects, while the methyl groups provide additional electron density through inductive and hyperconjugative mechanisms [22].
Computational studies indicate that the highest occupied molecular orbital energy levels are influenced by the amino substituents, which act as strong electron donors [25] [30]. The lowest unoccupied molecular orbital properties reflect the aromatic character of the benzene ring system [21] [26]. The energy gap between these frontier molecular orbitals determines the compound's electronic excitation properties and chemical reactivity [29].
The electron distribution shows enhanced density at the amino nitrogen atoms and the aromatic carbons ortho and para to these substituents [28]. This distribution pattern influences the compound's nucleophilic character and potential for electrophilic aromatic substitution reactions [25]. The methyl substituents create additional electron density at their attachment points and neighboring carbons [22].
| Electronic Property | Characteristics | Influence |
|---|---|---|
| HOMO Energy | Elevated due to amino groups | Enhanced electron-donating capability |
| LUMO Energy | Aromatic π* character | Determines electron-accepting properties |
| Electron Density | Concentrated at amino nitrogens | Nucleophilic reaction sites |
| Band Gap | Moderate energy separation | Electronic transition properties |
Irritant